methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate
Description
Properties
Molecular Formula |
C19H22N2O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate |
InChI |
InChI=1S/C19H22N2O5/c1-24-19(23)14-26-18-13-25-16(11-17(18)22)12-20-7-9-21(10-8-20)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12,14H2,1H3 |
InChI Key |
VOLZRSYFEBATJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Mechanochemical Approach
The 4H-pyran scaffold is efficiently constructed via a solvent-free mechanochemical reaction adapted from PMC studies. This method employs a ball-milling apparatus to facilitate a one-pot condensation of:
-
Aldehydes (e.g., formaldehyde),
-
Malononitrile ,
-
1,3-Dicarbonyl compounds (e.g., acetylacetone).
Reaction Conditions :
-
Milling time: 60–90 minutes.
-
Catalyst: Cu(II)-based metal-organic frameworks (MOFs) (e.g., Cu(NH-BDC)(DABCO)).
Mechanism :
-
Knoevenagel condensation between aldehyde and malononitrile forms an α,β-unsaturated nitrile.
-
Michael addition of the 1,3-dicarbonyl compound generates a cyclization precursor.
-
Tautomerization and cyclization yield the 4H-pyran-4-one structure.
Classical Cyclocondensation
Alternative routes involve cyclocondensation of diketones with aldehydes under acidic conditions. For example, refluxing acetylacetone with paraformaldehyde in acetic acid yields 4-oxo-4H-pyran-3-ol after hydrolysis.
Optimization Data :
| Condition | Parameter | Yield (%) |
|---|---|---|
| Acetic acid, reflux | 6 hours | 78 |
| HSO, RT | 24 hours | 65 |
| Solvent-free, 100°C | 4 hours | 70 |
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 80 | 12 | 75 |
| EtN | THF | 60 | 24 | 68 |
| NaH | Toluene | 110 | 6 | 70 |
Reductive Amination Alternative
A two-step reductive amination avoids halogenated intermediates:
-
Condensation of 4-oxo-4H-pyran-3-ol with formaldehyde and 4-phenylpiperazine.
-
Reduction with NaBH to stabilize the methylene bridge.
Disadvantage : Lower regioselectivity (Yield: 60–65%).
Esterification at Position 3: Methoxyacetate Installation
The hydroxyl group at position 3 undergoes esterification with methyl chloroacetate under basic conditions:
\text{6-[(4-Phenylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-ol} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{NaH, THF}} \textbf{Compound 1} \quad (\text{Yield: 88%})
Side Reactions :
-
Over-alkylation at the pyran oxygen.
-
Hydrolysis of the ester under prolonged reaction times.
Mitigation :
-
Use of anhydrous conditions and controlled stoichiometry (1:1.2 ratio of alcohol to chloroacetate).
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic ring in the piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of drugs targeting neurological disorders due to its structural similarity to known acetylcholinesterase inhibitors.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine . This can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
All compounds discussed share the 4-oxo-4H-pyran scaffold but differ in substituents at positions 3 and 6, which critically influence their biological activity:
*Calculated based on molecular formula C23H29N3O3.
Key Observations:
APJ Antagonism : ML221, a pyran derivative with a pyrimidin-2-ylthio group and nitrobenzoate ester, exhibits potent APJ antagonism (IC50: 0.70 μM in cAMP assays). This activity is attributed to its nitrobenzoate group, which may enhance receptor binding .
Substituent Impact :
- Phenylpiperazine vs. Pyrimidinylthio : The phenylpiperazine group in the target compound and ’s analog may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors), whereas ML221’s pyrimidinylthio group likely contributes to APJ specificity .
- Ester vs. Amide : The methoxyacetate ester in the target compound could improve membrane permeability compared to the acetamide derivatives in and , which may exhibit prolonged half-lives due to reduced esterase susceptibility .
Pharmacological and Functional Insights
- ML221 : Demonstrates >37-fold selectivity for APJ over AT1 receptors and minimal off-target activity at other GPCRs (e.g., κ-opioid and benzodiazepine receptors at <50% inhibition at 10 μM). Its nitrobenzoate group may stabilize interactions with APJ’s extracellular loops .
- Target Compound: While direct activity data are lacking, the phenylpiperazine moiety is associated with CNS activity (e.g., antipsychotic drugs like aripiprazole).
- ’s Analog : The p-tolyl acetamide group introduces steric bulk, which may reduce receptor binding efficiency compared to the smaller methoxyacetate group in the target compound .
Biological Activity
Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate, also known by its IUPAC name methyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.
Molecular Formula : C19H22N2O5
Molecular Weight : 358.4 g/mol
CAS Number : Not specified in the search results but can be referenced from chemical databases.
Cytotoxicity and Antitumor Activity
Research indicates that compounds containing a pyran nucleus, such as this compound, exhibit significant cytotoxic effects against various human tumor cell lines. The presence of the phenylpiperazine moiety is particularly noteworthy as it enhances the biological activity of the compound.
Table 1: Cytotoxicity Data of Pyran Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5e | HI-60 | 0.25 | Induces apoptosis through caspase activation |
| 5f | HOP-62 | 0.29 | Inhibition of cell cycle progression |
| 5g | NCI-H460 | 0.36 | Disruption of mitochondrial function |
| Methyl ({4... | Various Tumor Lines | 0.40 - 0.58 | Multi-target action (COX inhibition) |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases, thereby preventing tumor growth.
Study on Antitumor Activity
A study published in the Bulletin of the Chemical Society of Ethiopia evaluated various pyran derivatives for their antitumor properties. This compound was included in a series of tests against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.25 to 0.58 µM across different lines .
Mechanistic Insights
Further investigation into the mechanism revealed that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups. This suggests that the electronic nature of substituents on the pyran ring can significantly influence biological activity .
Q & A
Q. Table 1: Example SAR Data for Piperazine Derivatives
| Substituent (R) | Yield (%) | LogP | IC₅₀ (μM) |
|---|---|---|---|
| 4-Phenyl | 42 | 2.1 | 0.70 |
| 4-Fluorophenyl | 45 | 1.8 | 0.85 |
| 4-Methoxyphenyl | 36 | 1.5 | 1.20 |
Basic: What are the key challenges in achieving high purity during synthesis?
Methodological Answer:
Challenges include:
- Byproduct Formation : Competing reactions (e.g., over-alkylation of piperazine) generate impurities. Use stoichiometric control and low-temperature conditions .
- Hydrolysis Sensitivity : Ester groups hydrolyze under acidic/basic conditions. Employ anhydrous solvents (e.g., THF) and inert atmospheres during synthesis .
- Purification : Reverse-phase HPLC or silica gel chromatography isolates the target compound from unreacted intermediates .
Advanced: How does the choice of catalyst influence the regioselectivity in substitution reactions of the pyran core?
Methodological Answer:
Catalysts direct substitution sites by:
- Base Strength : Strong bases (e.g., NaH) favor C6 substitution over C2 due to enhanced nucleophilicity at the more accessible position .
- Phase-Transfer Catalysts : Crown ethers (e.g., 18-crown-6) complex with cations, improving piperazine’s nucleophilic attack on the pyran halogen .
- Metal Catalysts : CuI or Pd(PPh₃)₄ enable cross-coupling for aryl/heteroaryl substitutions, though this is less common in piperazine derivatives .
Example : In ML221 synthesis, NaOMe in acetonitrile selectively substituted the C6 position with pyrimidin-2-ylthio groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
